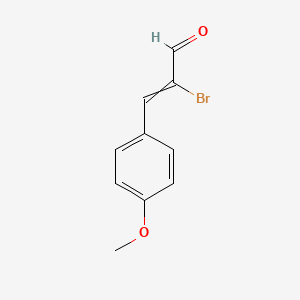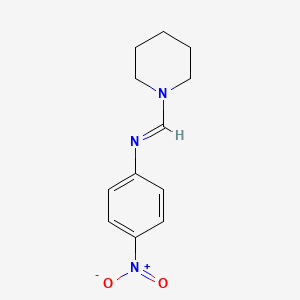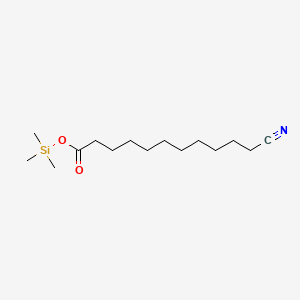
Trimethylsilyl 11-cyanoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 11-cyanoundecanoate is a chemical compound characterized by the presence of a trimethylsilyl group attached to an 11-cyanoundecanoate moiety. This compound is notable for its applications in organic synthesis and its role as a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 11-cyanoundecanoate can be synthesized through the reaction of trimethylsilyl cyanide with 11-bromoundecanoic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated derivatization protocols. These protocols ensure high yield and purity of the compound, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 11-cyanoundecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 11-cyanoundecanoate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of trimethylsilyl 11-cyanoundecanoate involves the reactivity of the trimethylsilyl group, which often behaves similarly to a proton. This reactivity allows the compound to participate in various chemical transformations, such as the addition to carbon-oxygen double bonds, forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl cyanide: Shares the trimethylsilyl group and cyanide functionality.
Trimethylsilyl chloride: Contains the trimethylsilyl group but with a chloride instead of a cyanide.
Trimethylsilyl acetate: Another compound with a trimethylsilyl group, but with an acetate moiety.
Uniqueness
Trimethylsilyl 11-cyanoundecanoate is unique due to its specific structure, which combines the trimethylsilyl group with an 11-cyanoundecanoate moiety. This combination imparts distinct reactivity and applications, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
22396-24-3 |
|---|---|
Molekularformel |
C15H29NO2Si |
Molekulargewicht |
283.48 g/mol |
IUPAC-Name |
trimethylsilyl 11-cyanoundecanoate |
InChI |
InChI=1S/C15H29NO2Si/c1-19(2,3)18-15(17)13-11-9-7-5-4-6-8-10-12-14-16/h4-13H2,1-3H3 |
InChI-Schlüssel |
RKZZDDBGXJMYTM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


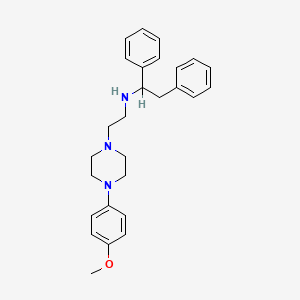
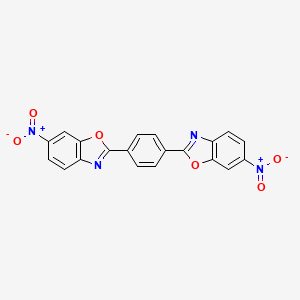
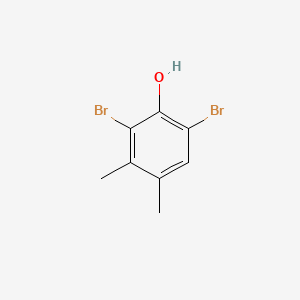
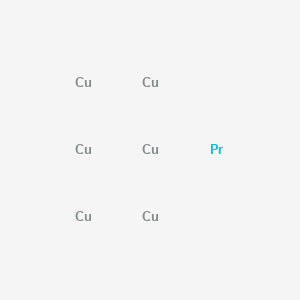
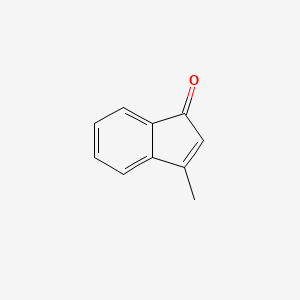
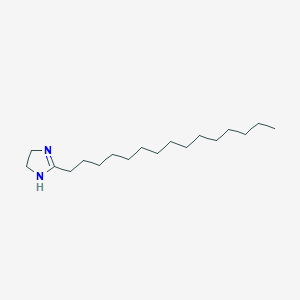
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
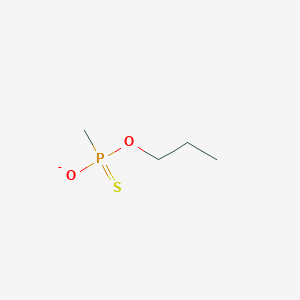
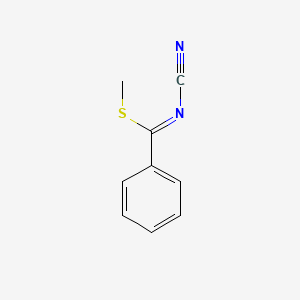
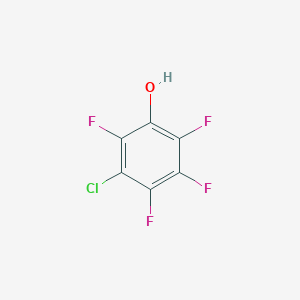
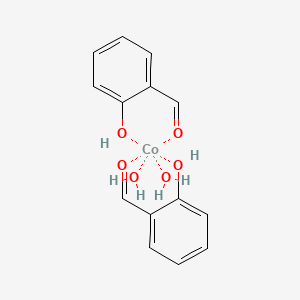
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
